3-Bromoimidazo[1,2-a]pirazin-8-amina
Descripción general
Descripción
3-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of a bromine atom at the 3rd position and an amine group at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Aplicaciones Científicas De Investigación
3-Bromoimidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves the reaction of 3,5-dibromoimidazo[1,2-a]pyrazine with ammonia. The reaction is carried out in tetrahydrofuran (THF) and ammonium hydroxide (NH4OH) at 50°C in a sealed tube overnight. The mixture is then cooled, diluted with dichloromethane (DCM), and washed with hydrochloric acid (HCl) and sodium hydroxide (NaOH). The product is purified using silica gel column chromatography .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base and a solvent like dimethylformamide (DMF) or THF.
Cyclization Reactions: Reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) are used to promote cyclization.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[1,2-a]pyrazines.
Cyclization Products: Cyclization can lead to the formation of fused heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-8-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to elucidate its precise molecular targets and pathways .
Comparación Con Compuestos Similares
- 3-Bromo-5-methoxyimidazo[1,2-a]pyrazine
- 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
- 3-Bromo-6-methylimidazo[1,2-a]pyrazine
Comparison: 3-Bromoimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Actividad Biológica
3-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₅BrN₄
- Molecular Weight : Approximately 200.04 g/mol
- Structure : The compound features a bromine atom at the third position and an amino group at the eighth position of the imidazo[1,2-a]pyrazine ring.
Biological Activity
3-Bromoimidazo[1,2-a]pyrazin-8-amine exhibits a range of biological activities, with notable effects on cancer cell signaling pathways:
1. Inhibition of Kinase Activity
- The compound has been identified as an inhibitor of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6), both of which are implicated in tumor growth and metastasis. By inhibiting these kinases, 3-bromoimidazo[1,2-a]pyrazin-8-amine interferes with phosphorylation events critical for cancer cell proliferation and survival.
2. Anticancer Properties
- In vitro studies have shown that this compound can reduce tumor cell viability in various cancer models. It has demonstrated effectiveness against breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis through its interaction with cyclin-dependent kinase 2 (CDK2) .
3. Antimicrobial Activity
- Preliminary research indicates potential antimicrobial properties, although specific data on efficacy against particular pathogens remains limited. The compound's structural features suggest it may interact with various biological targets beyond cancer cells.
Synthesis Methods
The synthesis of 3-bromoimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported:
Case Studies and Research Findings
Several studies have explored the biological activity and pharmacological potential of 3-bromoimidazo[1,2-a]pyrazin-8-amine:
Case Study 1: Breast Cancer Models
- In a study assessing the effects on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. The mechanism was linked to its ability to inhibit Brk/PTK6 signaling pathways, which are crucial for cancer progression.
Case Study 2: Selectivity Index Evaluation
- Research evaluating the selectivity index (SI) for antileishmanial activity showed that while some derivatives exhibited high cytotoxicity against macrophages, others maintained low toxicity while effectively inhibiting intracellular amastigotes of Leishmania species. This suggests potential for developing derivatives with improved therapeutic profiles .
Propiedades
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWYLCBYMXRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117718-92-0 | |
Record name | 8-Amino-3-bromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.